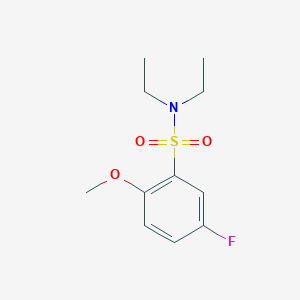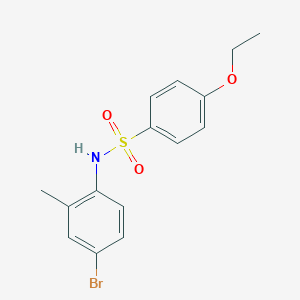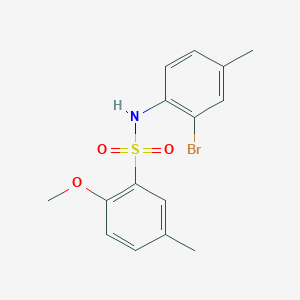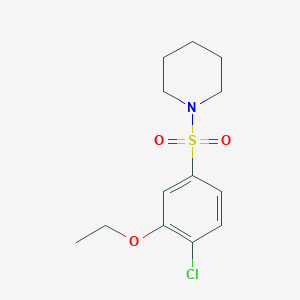![molecular formula C20H23ClN2O2S B288673 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide, also known as TAK-659, is a selective inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a crucial enzyme involved in the signaling pathway of B-cells, which play a significant role in the immune system. TAK-659 has been studied for its potential use in treating various B-cell malignancies, autoimmune disorders, and other diseases.
Wirkmechanismus
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide works by selectively inhibiting BTK, which is a crucial enzyme involved in the signaling pathway of B-cells. BTK plays a significant role in the activation of B-cells and the production of antibodies. Inhibiting BTK signaling can lead to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis.
Biochemical and Physiological Effects:
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has been shown to have potent inhibitory effects on BTK signaling, leading to the inhibition of B-cell proliferation and survival. In preclinical studies, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has also been shown to induce apoptosis in B-cells. Additionally, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the reduction of T-cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is its selective inhibition of BTK, which can lead to fewer off-target effects compared to other BTK inhibitors. Additionally, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has shown promising results in preclinical studies, making it a potential candidate for further development. However, one limitation of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is its limited availability, which can make it challenging to conduct large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide research. One area of interest is the development of combination therapies, which can enhance the efficacy of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide in treating B-cell malignancies. Additionally, further studies are needed to evaluate the safety and efficacy of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide in treating autoimmune disorders and other diseases. Finally, the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity could lead to the development of more effective therapies for B-cell malignancies and other diseases.
Synthesemethoden
The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide involves several steps, including the reaction of 7-chloro-2-methyl-1H-indole with ethylene oxide, followed by the reaction with 2,4,6-trimethylbenzenesulfonyl chloride. The resulting intermediate is then treated with ammonia to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential use in treating B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has shown promising results in inhibiting BTK signaling and inducing apoptosis in B-cells. Clinical trials are ongoing to evaluate the safety and efficacy of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide in treating these diseases.
Eigenschaften
Produktname |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C20H23ClN2O2S |
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H23ClN2O2S/c1-12-10-13(2)20(14(3)11-12)26(24,25)22-9-8-16-15(4)23-19-17(16)6-5-7-18(19)21/h5-7,10-11,22-23H,8-9H2,1-4H3 |
InChI-Schlüssel |
BFVBEBAGNIGSNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)






![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)

